molecular formula C10H14N2OS B5521736 N-(1,3-thiazol-2-yl)cyclohexanecarboxamide

N-(1,3-thiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B5521736
M. Wt: 210.30 g/mol
InChI Key: WCIOEEMSQHADHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-thiazol-2-yl)cyclohexanecarboxamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Scientific Research Applications

N-(1,3-thiazol-2-yl)cyclohexanecarboxamide has several applications in scientific research:

Safety and Hazards

Sigma-Aldrich provides “N-1,3-thiazol-2-ylcyclohexanecarboxamide” as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This can lead to the inhibition of enzyme function or the modulation of receptor signaling pathways, ultimately affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-thiazol-2-yl)cyclohexanecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c13-9(8-4-2-1-3-5-8)12-10-11-6-7-14-10/h6-8H,1-5H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIOEEMSQHADHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Cyclohexanecarbonyl chloride (4.38 g, 30 mmol) was added dropwise to a solution of 2-aminothiazole (3.00 g, 30 mmol) and di-isopropylethylamine (3.87 g, 30 mmol) in dichloromethane (50 ml) at 0° C. The mixture was warmed to room temperature, stirred for 18 h, washed with 1 N--HCl (2×50 ml) and 1 N--NaOH (2×50 ml), dried (MgSO4), and evaporated in vacuo to give the product (4.59 g) as white crystals.
Quantity
4.38 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.87 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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